molecular formula C13H16N2O2S B1461315 N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1153530-76-7

N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine

Cat. No. B1461315
CAS RN: 1153530-76-7
M. Wt: 264.35 g/mol
InChI Key: LJLDCWXIOVZZJB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine (DMTA) is an organic compound with a wide range of applications in scientific research. It is a derivative of thiazole, which is a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms. DMTA is used in a variety of fields, including organic synthesis, drug discovery, and biochemistry. DMTA is a versatile compound that can be used to synthesize a wide range of compounds, including drugs and other biologically active molecules.

Scientific Research Applications

Chemical Protecting Group Role

The 3,4-dimethoxybenzyl moiety, closely related to N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine, has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protecting group can be smoothly removed, demonstrating its potential utility in synthetic chemistry for the protection and deprotection of nitrogen atoms in various chemical structures (Grunder-Klotz & Ehrhardt, 1991).

Pharmacological Scaffold

The 1,3,4-thiadiazole core, a component of N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine, is a significant pharmacological scaffold in medicinal chemistry. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized and investigated for their biological activities, showcasing the versatility of this structural motif in drug design. These compounds have demonstrated DNA protective abilities and significant antimicrobial activities, highlighting their potential in developing therapeutic agents (Gür et al., 2020).

Catalysis

Thiazolium carbene catalysts derived from thiazole compounds have shown effectiveness in the N-formylation and N-methylation of amines using CO2 as the carbon source. This catalytic application underscores the role of thiazole derivatives in sustainable chemistry practices, offering a method for incorporating CO2 into valuable chemical products (Das et al., 2016).

Anti-Inflammatory Activity

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been studied for their anti-inflammatory activity, particularly as direct inhibitors of 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes involved in inflammatory diseases. These findings point to the therapeutic potential of thiazole derivatives in treating inflammation-related conditions (Suh et al., 2012).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-8-18-13(15-9)14-7-10-4-5-11(16-2)12(6-10)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLDCWXIOVZZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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